AC-Val-ser-arg-arg-arg-NH2
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Overview
Description
CN-105 is a neuroprotective pentapeptide derived from apolipoprotein E. It has shown significant potential in improving outcomes in various models of brain injury, including intracerebral hemorrhage and ischemic stroke . CN-105 mimics the polar face of the apolipoprotein E helical domain involved in receptor interactions, allowing it to cross the blood-brain barrier effectively .
Preparation Methods
The synthesis of CN-105 involves solid-phase peptide synthesis techniques. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support. The sequence of CN-105 is Acetyl-Valine-Serine-Arginine-Arginine-Arginine-NH2 . After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
CN-105 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature. The major products formed from its reactions are the individual amino acids or smaller peptide fragments .
Scientific Research Applications
CN-105 has been extensively studied for its neuroprotective properties. It has shown promise in reducing brain edema, improving neurobehavioral function, and decreasing neuroinflammation in models of intracerebral hemorrhage . Additionally, CN-105 has been investigated for its potential to improve outcomes in ischemic stroke by modulating neuroinflammatory pathways and reducing oxidative stress . Its ability to cross the blood-brain barrier makes it a valuable candidate for treating central nervous system disorders .
Mechanism of Action
CN-105 exerts its effects by mimicking the anti-inflammatory activities of apolipoprotein E. It interacts with nicotinic acetylcholine receptors, reducing stroke-induced excitotoxicity . CN-105 also modulates neuroinflammatory pathways, reducing the secretion of pro-inflammatory cytokines and lowering oxidative stress . These actions help protect neuronal tissues from ischemic-reperfusion injury and improve functional outcomes.
Comparison with Similar Compounds
CN-105 is unique due to its specific sequence and ability to cross the blood-brain barrier effectively. Similar compounds include other apolipoprotein E mimetic peptides, such as CN-106 and CN-107, which also aim to replicate the neuroprotective effects of apolipoprotein E . CN-105 has shown superior efficacy in preclinical models, making it a promising candidate for further development .
Properties
CAS No. |
1632243-07-2 |
---|---|
Molecular Formula |
C28H55N15O7 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H55N15O7/c1-14(2)20(39-15(3)45)25(50)43-19(13-44)24(49)42-18(9-6-12-38-28(34)35)23(48)41-17(8-5-11-37-27(32)33)22(47)40-16(21(29)46)7-4-10-36-26(30)31/h14,16-20,44H,4-13H2,1-3H3,(H2,29,46)(H,39,45)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H4,30,31,36)(H4,32,33,37)(H4,34,35,38)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZPSIKZCGZCSUNF-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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